molecular formula C13H12N6O2 B2362243 (2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide CAS No. 338406-52-3

(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide

Cat. No. B2362243
CAS RN: 338406-52-3
M. Wt: 284.279
InChI Key: NFKGANQMUJHPPS-CSKARUKUSA-N
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Description

Pyrimidine-containing agents are a major area of new antibacterial drug discovery . They have good activities and diverse mechanisms of action, making them the focus of interest for many scientists . Pyrimidine structure is an important part of many endogenous substances, which allows pyrimidine derivatives to interact with genetic materials, enzymes, and other biopolymeric substances in the cell .


Synthesis Analysis

Pyrimidin-4-yl substituted α-amino acids can be synthesized by the reaction of amidines with α-amino acid alkynyl ketones .


Molecular Structure Analysis

Pyrimidine-containing compounds have a fused structure . This structure allows them to exhibit excellent thermal stability .


Chemical Reactions Analysis

The chemical reactions of pyrimidine-containing compounds are diverse due to their complex structure . The discovery of novel antimicrobial compounds, as well as the rational use of antibacterial drugs with different structure types and mechanisms, is helping to deal with bacterial resistance .


Physical And Chemical Properties Analysis

Pyrimidine-containing compounds exhibit excellent thermal stability . They also possess higher positive heats of formation .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The compound has been utilized for synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives linked to a pyrimidine ring. These synthesized products have shown moderate antimicrobial activities in evaluations (Farag, Kheder, & Mabkhot, 2009).

  • Microwave Irradiative Cyclocondensation : The compound has been involved in the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave, leading to the creation of pyrimidine-linked pyrazole amines with potential insecticidal and antimicrobial properties (Deohate & Palaspagar, 2020).

  • Antiviral Activity : The compound is a precursor for synthesizing novel pyrimidines expected to exhibit antiviral activity, as demonstrated in certain studies (Saxena, Sikotra, & Mashelkar, 2011).

  • Chemical Reactivity and Synthetic Importance : The reactivity and synthetic importance of 3-oxo-N-(pyrimidin-2-yl)butanamide and related compounds have been extensively reviewed, highlighting recent progress in their use as precursors for heterocyclic compounds (Fadda, Abdel‐Galil, & Elattar, 2015).

Mechanism of Action

The mechanism of action of pyrimidine-containing agents is diverse . They interact with genetic materials, enzymes, and other biopolymeric substances in the cell .

Future Directions

The future of pyrimidine-containing compounds looks promising, especially in the field of antibacterial drug discovery . Scientists are focusing on the discovery and structural optimization of pyrimidine derivatives, which has resulted in the discovery of many novel pyrimidine derivatives with intriguing profiles .

properties

IUPAC Name

(E)-3-hydroxy-N-pyrimidin-2-yl-2-[(E)-pyrimidin-2-yliminomethyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-9(20)10(8-18-12-14-4-2-5-15-12)11(21)19-13-16-6-3-7-17-13/h2-8,20H,1H3,(H,16,17,19,21)/b10-9+,18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUOPOLLEPRTSB-SFSBXCQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=NC=CC=N1)C(=O)NC2=NC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C=N/C1=NC=CC=N1)\C(=O)NC2=NC=CC=N2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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